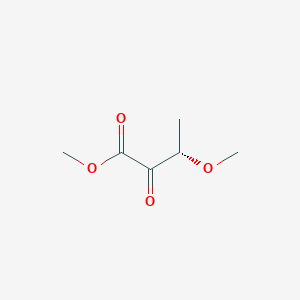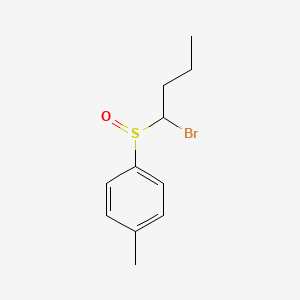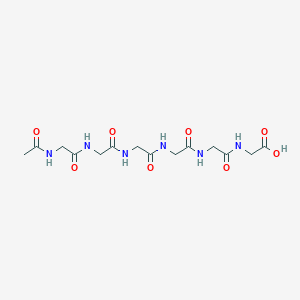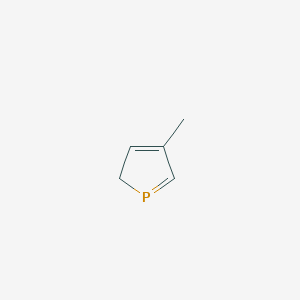
4-Methyl-2H-phosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2H-phosphole is an organic compound that belongs to the class of phospholes, which are phosphorus-containing heterocycles. Phospholes are analogs of pyrroles, where the nitrogen atom is replaced by a phosphorus atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-phosphole can be achieved through several methods. One common approach involves the McCormack reaction, which includes the addition of a 1,3-diene to a phosphonous chloride (RPCl2) followed by dehydrohalogenation . Another method involves the reaction of zirconacyclopentadienes with PhPCl2 to produce phenylphospholes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
4-Methyl-2H-phosphole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphole oxides.
Reduction: Reduction reactions can convert phosphole oxides back to phospholes.
Substitution: Electrophilic substitution reactions, such as Friedel–Crafts acylations, can occur due to the aromatic nature of the phosphole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Phosphole oxides.
Reduction: Regenerated phospholes.
Substitution: Various substituted phosphole derivatives depending on the electrophile used.
科学的研究の応用
4-Methyl-2H-phosphole has a wide range of applications in scientific research:
Chemistry: It serves as a ligand for transition metals and as a precursor to more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a component in organic electronics.
作用機序
The mechanism of action of 4-Methyl-2H-phosphole involves its interaction with various molecular targets. The phosphorus atom in the phosphole ring can coordinate with transition metals, forming stable complexes. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The compound’s unique electronic properties also enable it to act as a building block for the synthesis of more complex molecules .
類似化合物との比較
Similar Compounds
Pyrrole: Nitrogen analog of phosphole.
Bismole: Bismuth analog of phosphole.
Arsole: Arsenic analog of phosphole.
Stibole: Antimony analog of phosphole.
Phosphorine: A six-membered ring analog containing phosphorus.
Uniqueness
4-Methyl-2H-phosphole is unique due to its phosphorus atom, which imparts distinct electronic properties compared to its nitrogen, bismuth, arsenic, and antimony analogs. The presence of the phosphorus atom reduces the aromaticity of the ring, making it more reactive in certain chemical reactions .
特性
CAS番号 |
156541-10-5 |
|---|---|
分子式 |
C5H7P |
分子量 |
98.08 g/mol |
IUPAC名 |
4-methyl-2H-phosphole |
InChI |
InChI=1S/C5H7P/c1-5-2-3-6-4-5/h2,4H,3H2,1H3 |
InChIキー |
CALHNUPRAOAIDD-UHFFFAOYSA-N |
正規SMILES |
CC1=CCP=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 2-[[(2-hydroxy-4-nitrophenyl)imino]methyl]-4-nitro-](/img/structure/B14264721.png)
![4-Phenyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]-1,3-thiazole-2(3H)-thione](/img/structure/B14264727.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
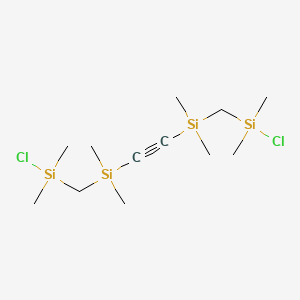
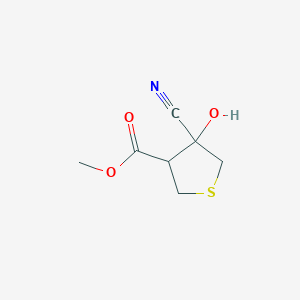
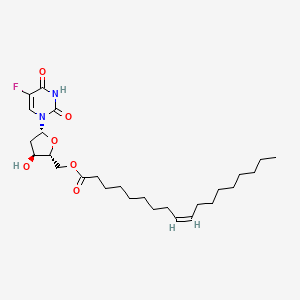
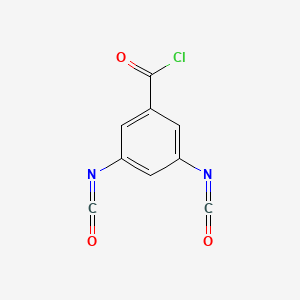
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
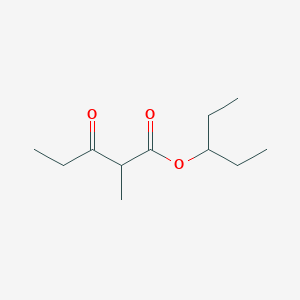
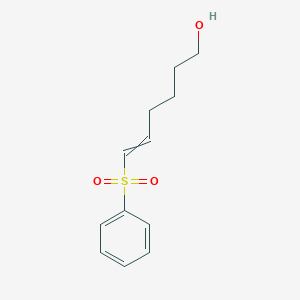
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
